molecular formula C18H17NO4S B2385899 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 342390-68-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2385899
CAS RN: 342390-68-5
M. Wt: 343.4
InChI Key: YQGDWRXGZSREJA-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide, also known as DTTA, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide focuses on their synthesis and structural analysis. For instance, Sharma et al. (2018) discussed the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, emphasizing its potential as an anticancer drug targeting the VEGFr receptor (Sharma et al., 2018). Similarly, Al-Ostoot et al. (2020) synthesized and conducted a molecular docking analysis of an anti-inflammatory drug, showcasing geometrical optimization and interaction energy studies of an indole acetamide derivative (Al-Ostoot et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Compounds related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide have been explored for their potential in treating various health conditions. Rani et al. (2014) investigated the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(Substituted phenoxy) Acetamide Derivatives, identifying compounds with promising therapeutic potential (Rani et al., 2014).

Antioxidant Properties

Gopi and Dhanaraju (2020) explored the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, highlighting the significant antioxidant activity of these compounds (Gopi & Dhanaraju, 2020).

Bioactive Properties and Microbial Interaction

Girel et al. (2022) studied bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers, revealing an alternative pathway to phytotoxic metabolites derived from 2-amidophenol (Girel et al., 2022).

Applications in Dye Synthesis

The compound's derivatives have been used in the synthesis of dyes. For instance, Da-wei (2011) discussed the synthesis of 4-Choloro-2-hydroxyacetophenone from a similar compound, highlighting its use in dye production (Da-wei, 2011).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-14(20)19(16-11-12-24(21,22)13-16)15-7-9-18(10-8-15)23-17-5-3-2-4-6-17/h2-12,16H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGDWRXGZSREJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide

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